molecular formula C11H17N3O2 B11937154 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Katalognummer: B11937154
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: XYWZGEMGBYWCOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether is a complex organic compound that features a pyrazole ring substituted with a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of complex pharmaceutical compounds.

    Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-4-(4-piperidinyl)piperazine: This compound shares the piperidine moiety but lacks the pyrazole ring.

    1-Methyl-4-(1-piperidinylcarbonyl)pyridinium: Similar in structure but contains a pyridine ring instead of a pyrazole ring.

Uniqueness

Methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether is unique due to the combination of the pyrazole ring and the piperidine moiety. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

(3-methoxy-1-methylpyrazol-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H17N3O2/c1-13-8-9(10(12-13)16-2)11(15)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3

InChI-Schlüssel

XYWZGEMGBYWCOX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.